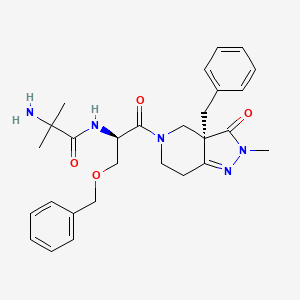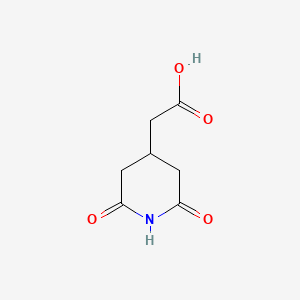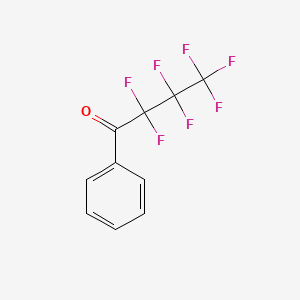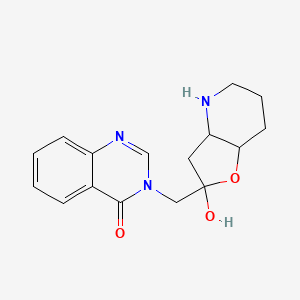
3-甲基氧杂环丁烷
描述
3-Methyloxetane is a chemical compound with the molecular formula C4H8O . It is a member of the oxetane family .
Synthesis Analysis
3-Methyloxetane can be synthesized through a process involving the reaction of 2-methyl-1,3-propanediol with acetyl chloride. The mixture is heated to 100°C for 8 hours to obtain 3-chloro-2-methylpropyl acetate. This acetate is then treated with a solution of potassium hydroxide/sodium hydroxide to obtain the ring-closure product, namely, 3-methyloxetane .
Molecular Structure Analysis
The molecular structure of 3-Methyloxetane consists of 4 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 72.106 Da and the monoisotopic mass is 72.057518 Da .
Chemical Reactions Analysis
3-Methyloxetane can undergo various chemical reactions. For instance, it can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . It can also undergo bromination with Br2 or epoxidation with m-CPBA .
Physical And Chemical Properties Analysis
3-Methyloxetane has a density of 0.9±0.1 g/cm3, a boiling point of 59.0±8.0 °C at 760 mmHg, and a vapour pressure of 217.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 28.9±3.0 kJ/mol . It has a molar refractivity of 20.1±0.3 cm3 .
科学研究应用
Synthesis and Reactivity
Oxetane formation through epoxide opening with Trimethyloxosulfonium Ylide has been demonstrated. By increasing the equivalents of trimethyloxosulfonium iodide, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Medicinal Chemistry
The application of oxetanes as replacements for methylene, methyl, gem-dimethyl and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .
Energetic Binders
Energetic oxetanes, a group of energetic binders (EBs), are the focus of this review. We briefly introduce the role of binders and the difference between EBs and traditional “non-energetic” polymer binders, followed by a discussion of the synthesis and key properties of polyoxetanes .
作用机制
The formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .
安全和危害
未来方向
Recent research has shown that oxetanes like 3-Methyloxetane have potential applications in the synthesis of energetic materials . For instance, poly (3-nitratomethyl-3-methyloxetane) (PNIMMO) is a polyoxetane that is utilized as an energetic binder in a variety of applications, such as composite propellants, low vulnerability ammunition, and plastic bonded explosives .
属性
IUPAC Name |
3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4-2-5-3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHJNIGWOABDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336145 | |
| Record name | 3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxetane | |
CAS RN |
2167-38-6 | |
| Record name | 3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methyloxetane?
A1: 3-Methyloxetane has the molecular formula C4H8O and a molecular weight of 72.11 g/mol.
Q2: What spectroscopic data is available for characterizing 3-methyloxetane and its derivatives?
A2: Several spectroscopic techniques are employed to characterize 3-methyloxetane and its derivatives. These include: * Infrared (IR) spectroscopy: This technique identifies functional groups present in the molecule, such as carbonyl groups (C=O) in formate esters [] and nitro groups (N-O) [, , ].* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and bonding environment of atoms within the molecule. 1H NMR, 13C NMR, and 19F NMR are commonly used to analyze 3-methyloxetane derivatives [, , , , , , ].* Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns of molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) are particularly useful for analyzing oligomers and polymers derived from 3-methyloxetane [, ].
Q3: How is 3-methyloxetane typically polymerized?
A3: 3-Methyloxetane and its derivatives, like 3-bromomethyl-3-methyloxetane, are commonly polymerized via cationic ring-opening polymerization [, , , , , ]. This process utilizes Lewis acid catalysts, such as boron trifluoride etherate (BF3·OEt2), to initiate the polymerization reaction [, , ].
Q4: What factors influence the polymerization of 3-methyloxetane derivatives?
A4: Several factors can affect the polymerization process:* Catalyst concentration: The concentration of the catalyst influences the polymerization rate and molecular weight of the resulting polymer. Lower catalyst concentrations can lead to more controlled polymerization [, ].* Temperature: Reaction temperature impacts both the polymerization rate and the properties of the final polymer [, ].* Monomer structure: Steric hindrance from substituents on the oxetane ring can significantly affect the polymerization rate. Bulkier substituents tend to slow down the reaction and favor the formation of cyclic carbonates over linear polymers [].
Q5: What are some applications of poly(3-methyloxetane) and its derivatives?
A5: Poly(3-methyloxetane) and its derivatives find applications in various fields, including:* Energetic materials: Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) and other energetic polyoxetanes are investigated as binders in solid rocket propellants and polymer-bonded explosives due to their energetic properties and ability to form tough elastomeric materials upon curing [, , , , , , , ].* Biomedical applications: Water-soluble copolyoxetanes containing quaternary ammonium and polyethylene glycol (PEG)-like side chains exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria []. These copolymers also demonstrate low hemolytic activity and cytotoxicity, suggesting potential for biocompatible applications [].
Q6: How does the incorporation of different substituents on the oxetane ring affect the properties of polyoxetanes?
A6: The properties of polyoxetanes can be tailored by introducing various substituents on the oxetane ring:
- Fluorinated substituents: These enhance hydrophobicity and can lead to materials with unusual surface activity, making them suitable for applications like surfactants [].
- Azide groups: These impart energetic properties to the polymer, making them suitable for propellants and explosives [, , ].
- Nitrate ester groups: These contribute to the energetic nature of the polymer, similar to azide groups [, , ].
Q7: What is the thermal stability of poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO)?
A7: PolyNIMMO exhibits good thermal stability. Its decomposition typically occurs in a two-stage process. The first stage involves side chain decomposition, while the second stage is associated with the degradation of the polymer backbone. The presence of nitro groups contributes to the energetic nature of its decomposition [, ].
Q8: How does the molecular weight of polyNIMMO affect its properties?
A8: The molecular weight of polyNIMMO significantly influences its mechanical properties and glass transition temperature. Higher molecular weight polyNIMMO generally leads to improved mechanical strength and a higher glass transition temperature [].
Q9: What are the compatibility issues associated with polyNIMMO and how are they addressed?
A9: PolyNIMMO, like other energetic polymers, requires careful consideration of compatibility with other components in formulations. Incompatibility can lead to undesirable changes in properties or even safety hazards. Compatibility studies using techniques like DSC help identify suitable plasticizers and other components that can be safely used with polyNIMMO [].
Q10: How can the glass transition temperature of polyNIMMO be adjusted for specific applications?
A10: The glass transition temperature of polyNIMMO can be lowered by incorporating plasticizers. Various energetic plasticizers, like BuNENA and DEGDN, have been studied for their compatibility with polyNIMMO and their effectiveness in reducing the glass transition temperature for improved low-temperature properties [, ].
Q11: How is computational chemistry used in the study of 3-methyloxetane and its derivatives?
A11: Computational chemistry plays a vital role in understanding the properties and behavior of 3-methyloxetane derivatives. * Density functional theory (DFT) calculations: This method allows researchers to predict various properties, including interaction energies between polymers and plasticizers, providing insights into their compatibility and helping design efficient formulations [].* Molecular modeling: This technique enables the visualization and analysis of molecular structures and interactions, aiding in the understanding of polymerization mechanisms and polymer properties [].
Q12: Are there any studies on the environmental impact of polyoxetanes?
A12: While polyoxetanes have shown great promise in various applications, research on their environmental impact and degradation pathways is limited. Further investigation is needed to assess their potential ecotoxicological effects and develop strategies for responsible disposal and recycling [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)




![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)



